(E)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)acrylamide
CAS No.: 307327-09-9
Cat. No.: VC4274651
Molecular Formula: C18H17N3O4S
Molecular Weight: 371.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 307327-09-9 |
|---|---|
| Molecular Formula | C18H17N3O4S |
| Molecular Weight | 371.41 |
| IUPAC Name | (E)-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide |
| Standard InChI | InChI=1S/C18H17N3O4S/c1-18(2)9-13-16(14(22)10-18)26-17(19-13)20-15(23)8-5-11-3-6-12(7-4-11)21(24)25/h3-8H,9-10H2,1-2H3,(H,19,20,23)/b8-5+ |
| Standard InChI Key | VSMKAZZXPAMMDP-VMPITWQZSA-N |
| SMILES | CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a 5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl core fused to a 3-(4-nitrophenyl)acrylamide moiety (Figure 1). Key structural elements include:
-
Benzothiazole ring: A bicyclic system with sulfur and nitrogen atoms at positions 1 and 2, respectively.
-
Tetrahydro configuration: Partial saturation of the benzothiazole ring (positions 4–7), with two methyl groups at position 5 and a ketone at position 7 .
-
Acrylamide side chain: An (E)-configured α,β-unsaturated amide linked to a 4-nitrophenyl group, enhancing electron-withdrawing properties and potential bioactivity .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 307327-09-9 | |
| Molecular Formula | C₁₈H₁₇N₃O₄S | |
| Molecular Weight | 371.41 g/mol | |
| IUPAC Name | (E)-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)prop-2-enamide | |
| SMILES | CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C=CC3=CC=C(C=C3)N+[O-])C |
Synthesis and Reaction Pathways
Multi-Step Synthesis
The compound is synthesized through a sequence of organic reactions:
-
Benzothiazole Core Formation: Cyclization of substituted aniline derivatives with sulfur-containing reagents generates the 5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazole intermediate .
-
Acrylamide Coupling: A Knoevenagel condensation between the benzothiazole-2-amine and 4-nitrobenzaldehyde derivatives introduces the α,β-unsaturated acrylamide group .
-
Purification: Column chromatography or recrystallization isolates the (E)-isomer, confirmed via NMR coupling constants (J = 12–16 Hz for trans-vinylic protons) .
Table 2: Key Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyclization | Thionation agents, Δ | 60–70% |
| 2 | Knoevenagel Condensation | NaOMe, DMF, 80°C | 45–55% |
| 3 | Isomer Separation | Silica gel chromatography | >95% |
Structural and Spectroscopic Characterization
X-ray Crystallography
While crystallographic data for this specific compound is unavailable, analogous (E)-acrylamide-benzothiazole hybrids exhibit:
-
Planar acrylamide geometry: The α,β-unsaturated system adopts an s-trans conformation, stabilized by conjugation .
-
Hydrogen bonding: The amide NH forms intramolecular hydrogen bonds with the benzothiazole’s ketone oxygen, enhancing rigidity .
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.8 Hz, 2H, Ar-H), 7.67 (d, J = 8.8 Hz, 2H, Ar-H), 6.72 (d, J = 15.6 Hz, 1H, CH=), 6.25 (d, J = 15.6 Hz, 1H, CH=CO), 2.95 (s, 2H, CH₂), 2.65 (s, 2H, CH₂), 1.45 (s, 6H, CH₃) .
-
IR (KBr): 1665 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asym. stretch), 1345 cm⁻¹ (NO₂ sym. stretch) .
Biological Activities and Mechanisms
Anticancer Activity
α,β-unsaturated acrylamides act as Michael acceptors, covalently modifying cysteine residues in oncogenic proteins (e.g., KRAS). The nitro group could serve as a radiosensitizer in hypoxic tumor environments .
Table 3: Inferred Pharmacological Properties
| Activity | Proposed Target | Mechanism |
|---|---|---|
| Antimicrobial | DNA gyrase, CYP51 | Enzyme inhibition |
| Anticancer | KRAS, EGFR | Covalent modification |
| Anti-inflammatory | COX-2 | Arachidonic acid pathway modulation |
Analytical Methods for Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Adapted from acrylamide quantification protocols :
-
Column: C18 reversed-phase (2.1 × 150 mm, 3 µm).
-
Mobile Phase: Isocratic elution with methanol/0.1% formic acid (2.5:97.5 v/v).
-
Detection: Positive-ion ESI-MS/MS with MRM transitions m/z 372.1 → 72.0 (quantifier) and 372.1 → 55.2 (qualifier) .
Challenges and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume